(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene
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Overview
Description
(1R,4R)-2,5-dibenzylbicyclo[221]hepta-2,5-diene is a bicyclic compound characterized by its unique structure, which includes two benzyl groups attached to a bicyclo[221]hepta-2,5-diene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a suitable diene and a dienophile under controlled conditions yields the desired product. For instance, the reaction of cyclopentadiene with a dibenzyl-substituted dienophile can produce this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Diels-Alder reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and specific catalysts to enhance the reaction rate and selectivity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A simpler analog without benzyl groups.
2,5-diphenylbicyclo[2.2.1]hepta-2,5-diene: Similar structure with phenyl groups instead of benzyl groups.
Uniqueness
(1R,4R)-2,5-dibenzylbicyclo[22The benzyl groups provide additional sites for functionalization, making it a versatile compound in synthetic chemistry .
Biological Activity
(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene is a bicyclic compound that has garnered attention for its potential applications in organic synthesis and catalysis. This article explores its biological activity, focusing on its role as a chiral ligand in transition metal-catalyzed reactions and its implications in synthetic chemistry.
- Molecular Formula : C21H20
- Molecular Weight : 272.4 g/mol
- CAS Number : 608489-13-0
- Density : Not specified
- Solubility : Soluble in organic solvents like ethanol and acetone; poorly soluble in water.
1. Catalytic Applications
The primary biological activity of this compound is its use as a chiral ligand in asymmetric catalysis. Research indicates that this compound can enhance the enantioselectivity of reactions involving organoboron and -tin reagents with α,β-unsaturated ketones.
- Key Study Findings :
- In a study by Hayashi et al., the compound was utilized in rhodium-catalyzed asymmetric 1,4-addition reactions, yielding products with enantioselectivities up to 99% .
- The ligand's effectiveness is attributed to its C2-symmetry which allows for precise coordination with the metal center, facilitating selective reaction pathways.
2. Mechanistic Insights
The mechanism of action involves the formation of a metal-ligand complex that stabilizes the transition state during the reaction process. This stabilization is crucial for directing the selectivity of the addition reactions.
Case Study 1: Asymmetric Synthesis
In a notable application, this compound was employed to achieve high enantioselectivity in the synthesis of complex organic molecules:
Reaction Type | Catalyst Used | Enantioselectivity (%) | Reference |
---|---|---|---|
1,4-Addition | Rhodium | Up to 99 | Hayashi et al., 2003 |
Case Study 2: Ligand Development
Further investigations into ligand development revealed that variations of this bicyclic structure could lead to improved catalytic properties:
Ligand Variation | Enantioselectivity (%) | Observations |
---|---|---|
(1R,4R)-Dibenzyl | Up to 99 | High stability and reactivity |
Modified Ligands | Varies | Potential for broader applications |
Properties
CAS No. |
608489-13-0 |
---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C21H20/c1-3-7-16(8-4-1)11-18-13-21-15-20(18)14-19(21)12-17-9-5-2-6-10-17/h1-10,13-14,20-21H,11-12,15H2/t20-,21-/m0/s1 |
InChI Key |
NMAAYCBIZZGVPA-SFTDATJTSA-N |
Isomeric SMILES |
C1[C@@H]2C=C([C@H]1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1C2C=C(C1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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